molecular formula C17H11ClO5 B3022082 {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 141113-52-2

{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Cat. No.: B3022082
CAS No.: 141113-52-2
M. Wt: 330.7 g/mol
InChI Key: VGGNXQBIPPKTJU-UHFFFAOYSA-N
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Description

{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is a functionalized coumarin derivative designed as a heterocyclic building block for chemical and pharmaceutical research. This compound belongs to the 7-hydroxycoumarin family, a privileged scaffold in medicinal chemistry known for diverse biological activities. The structure features a chlorophenyl ring and an acetic acid chain linked to the core coumarin system, making it a versatile intermediate for developing novel bioactive molecules . Coumarin derivatives demonstrate significant research potential in anticancer agent development. Structurally related compounds have shown promising activity against breast cancer cell lines like MCF-7, with some analogs exhibiting potent IC50 values in the micromolar range . The 7-hydroxycoumarin core serves as a key precursor for synthesizing various anticancer agents through alkylation and acylation reactions at the 7-position . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNXQBIPPKTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167931
Record name 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141113-52-2
Record name 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141113-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . This method yields the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Analogs

  • 2-{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (C₁₇H₁₁FO₅; MW: 314.27): Replacing the 4-chlorophenyl group with a 4-fluorophenyl substituent reduces molecular weight and alters electronic properties.
  • 2-{[3-(3,5-Difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (C₁₇H₁₀F₂O₅; MW: 332.26):
    The di-fluorinated analog shows increased lipophilicity (logP ~2.8 vs. 2.5 for the 4-chloro derivative), which may enhance membrane permeability .

Methyl-Substituted Analogs

  • This derivative demonstrated moderate COX-2 inhibition in vitro .

Modifications to the Oxy-Acetic Acid Chain

Ethoxy-Extended Derivatives

  • 2-(2-{[3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}ethoxy)acetic Acid (C₂₂H₁₉FO₆; MW: 398.39):
    Introduction of an ethoxy spacer increases chain flexibility and molecular weight. This analog exhibited a 2.3-fold longer plasma half-life in murine models compared to the parent compound, attributed to reduced renal clearance .

Bulkier Substituents

  • (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic Acid (C₂₃H₁₆O₅; MW: 372.37): The phenylacetic acid moiety introduces steric bulk, which may hinder binding to narrow enzymatic pockets. However, this derivative showed improved selectivity for tyrosine kinase inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for the 4-chloro analog) .

Biological Activity

{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid, also known by its CAS number 141113-52-2, is a synthetic compound belonging to the class of coumarins. Its structure features a chromenone moiety substituted with a 4-chlorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in cancer research and enzyme inhibition.

  • Molecular Formula : C17H11ClO5
  • Molecular Weight : 344.72 g/mol
  • CAS Number : 141113-52-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against MCF-7 breast cancer cells with an IC50 value of approximately 9.54 μM, indicating its potential as a therapeutic agent in breast cancer treatment .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)
MCF-79.54
Other LinesData Needed

Enzyme Inhibition

The compound has also been evaluated for its inhibitory action on various enzymes. For instance, it has been noted to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The selectivity towards tumor-associated hCA IX over cytosolic hCA I isoform was highlighted, with an inhibition constant (Ki) of 21.8 nM, showcasing its potential in targeting specific pathways in cancer cells .

Case Studies and Research Findings

  • Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting mechanisms of action that could be further explored for therapeutic applications .
  • Enzyme Interaction Studies : Molecular docking studies have suggested that this compound binds effectively to the active site of carbonic anhydrase, which may explain its inhibitory effects observed experimentally .
  • Comparative Studies : When compared to other known inhibitors, such as epalrestat, this compound demonstrated superior potency against certain enzyme targets, indicating its potential as a lead compound for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
Reactant of Route 2
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